2-Fluorobenzenesulfonyl chloride

Catalog No.
S750820
CAS No.
2905-21-7
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzenesulfonyl chloride

CAS Number

2905-21-7

Product Name

2-Fluorobenzenesulfonyl chloride

IUPAC Name

2-fluorobenzenesulfonyl chloride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H

InChI Key

ZSZKAQCISWFDCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl

Synthesis of Furan Derivatives

FBSC serves as a key building block in the synthesis of specific furan derivatives. Furans are a class of heterocyclic aromatic compounds containing an oxygen atom in the ring. FBSC reacts with various starting materials to introduce a 2-fluorophenyl substituent onto the furan ring. Some examples include:

  • 2-(2-fluorophenyl)benzofuran []
  • 2-butyl-5-(2-fluorophenyl)furan []
  • 2-(2-fluorophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran []

2-Fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO2S\text{C}_6\text{H}_4\text{ClF}\text{O}_2\text{S} and a CAS number of 2905-21-7. It is characterized by a fluorine atom attached to a benzene ring that also contains a sulfonyl chloride functional group. This compound appears as a white to light yellow powder and is known for its high reactivity due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles .

FBSC does not have a known mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.

FBSC is a corrosive and harmful compound. Here are some safety concerns:

  • Skin and eye irritant: Causes severe skin burns and eye damage [, ].
  • Toxic fumes: Reacts with water to release toxic and corrosive fumes of hydrochloric acid [, ].
  • Highly reactive: Reacts with various functional groups [].
, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives.
  • Acylation and Sulfonylation: It acts as an acylating agent, facilitating the introduction of sulfonyl groups into organic molecules.
  • Electrophilic Aromatic Substitution: The compound can undergo further electrophilic substitution reactions on the aromatic ring, depending on the conditions and substituents present.

While specific biological activities of 2-fluorobenzenesulfonyl chloride are not extensively documented, its role as a reactive electrophile allows it to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can influence the biological properties of these biomolecules, making it useful in biochemical research.

The synthesis of 2-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution methods. A common synthetic route is the reaction of 2-fluorobenzenesulfonic acid with thionyl chloride. This method is favored due to its efficiency in converting the sulfonic acid into the corresponding sulfonyl chloride while maintaining high yields . Industrial production often employs optimized reaction conditions and advanced purification techniques such as distillation and crystallization to enhance yield and purity.

2-Fluorobenzenesulfonyl chloride has several significant applications across various fields:

  • Organic Synthesis: It serves as a key building block in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.
  • Biochemical Research: The compound is utilized for modifying biomolecules, facilitating studies on protein interactions and functions.
  • Pharmaceutical Industry: It acts as an intermediate in producing active pharmaceutical ingredients (APIs) and drug formulations .

Interaction studies involving 2-fluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies help characterize how the compound interacts with various biological molecules, providing insights into its potential applications in drug development and biochemical research. The electrophilic nature of the sulfonyl chloride group allows it to form covalent bonds with nucleophiles, which can be exploited in medicinal chemistry.

2-Fluorobenzenesulfonyl chloride can be compared with other related sulfonyl chlorides based on their structural features and reactivity:

Compound NameCAS NumberKey Features
2-Chloro-6-fluorobenzenesulfonyl chloride1208075-25-5Contains both chlorine and fluorine; unique reactivity
4-Chloro-2-fluorobenzenesulfonyl chloride141337-26-0Chlorine at the para position; different reactivity profile
Benzenesulfonyl chloride98-11-3Lacks halogen substituents; less reactive than fluorinated analogs

The presence of both chlorine and fluorine atoms in 2-fluorobenzenesulfonyl chloride imparts distinct reactivity compared to its analogs, allowing for diverse applications in organic synthesis and medicinal chemistry .

2-Fluorobenzenesulfonyl chloride, an ortho-fluorinated arylsulfonyl chloride, emerged as a key intermediate in synthetic chemistry during the mid-20th century. Its synthesis was initially achieved through chlorine/fluorine exchange reactions, a method pioneered in the 1960s for fluorinated sulfonyl derivatives. Early protocols involved converting chlorobenzenesulfonyl chlorides to sulfonamides or sulfonates, followed by fluorination under high-temperature conditions. The compound’s structural characterization confirmed its utility in introducing fluorinated aryl groups into target molecules.

Key Synthesis Pathways

  • Disulfonyl fluoride conversion: o-Benzenedisulfonyl fluoride undergoes controlled hydrolysis to yield 2-fluorobenzenesulfonyl chloride.
  • Chlorine/fluorine exchange: Chlorobenzenesulfonyl chlorides react with alkali metal fluorides (e.g., KF) in polar aprotic solvents like sulfolane or dimethylformamide at 100–240°C.
PropertyValueSource
CAS Registry Number2905-21-7
Molecular FormulaC₆H₄ClFO₂S
Molecular Weight194.60 g/mol
Melting Point27–32°C
Boiling Point246–247°C

Evolution of Fluorinated Sulfonyl Compounds

The development of fluorinated sulfonyl chlorides paralleled advancements in organofluorine chemistry. These compounds gained prominence due to fluorine’s unique electronic effects, which enhance metabolic stability and bioactivity in pharmaceuticals. Early applications focused on sulfonation reactions, but the introduction of fluorine expanded their versatility in functional group transformations.

Historical Milestones

  • 1960s: Fluorinated sulfonyl fluorides synthesized via molten-phase reactions with KF at 240–290°C.
  • 1980s: Aprotic solvents enabled milder conditions for chlorine/fluorine exchange, improving yields and industrial scalability.
  • 2000s: Sulfonyl chlorides adopted in click chemistry (SuFEx) for targeted modifications in drug discovery.

Position in Modern Organic Synthesis

2-Fluorobenzenesulfonyl chloride remains central to synthesizing complex heterocycles and bioactive molecules. Its reactivity with amines, alcohols, and nucleophiles facilitates the creation of sulfonamides, sulfonate esters, and fused aromatic systems.

Applications in Synthesis

ApplicationExample ReactionYield/OutcomeSource
Benzofuran derivatives2-(2-Fluorophenyl)benzofuran97% via sulfonylation
Sulfonamides2-FluorobenzenesulfonamideHigh purity
Sultamsβ-Hydroxy o-fluorobenzene sulfonamide → tricyclic sultam88% via cyclization

Detailed Research Findings

Structural and Reactivity Insights

The ortho-fluorine substituent influences both electronic and steric properties. Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic substitution, while its small size minimizes steric hindrance during aromatic electrophilic reactions.

Reactivity Profile

  • Nucleophilic substitution: Reacts with amines (e.g., (S)-prolinol) to form sulfonamides, precursors to sultams.
  • Cyclization: Microwave-assisted conditions enable intramolecular C–N bond formation in sulfonylated intermediates.

Industrial and Pharmaceutical Relevance

2-Fluorobenzenesulfonyl chloride serves as a building block for fluorinated bioactive compounds. Its derivatives are explored in:

  • Covalent inhibitors: Targeting serine, threonine, or lysine residues in enzymes.
  • Sulfonate esters: Used in polymer chemistry and surfactant synthesis.
DerivativeApplicationReference
Fluorobenzene sulfonamidesAntimicrobial agents
Fluorinated furansAgrochemical intermediates

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2905-21-7

Wikipedia

2-Fluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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